Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-
Description
Chemical Identity and Nomenclature
The compound 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluorobenzamide (CAS No. 593238-86-9) is a benzamide derivative characterized by a complex hybrid structure. Its molecular formula, C23H17ClFN3O2S , corresponds to a molecular weight of 453.9 g/mol . The IUPAC name systematically describes its components:
- A 4-fluoro-2-chlorobenzamide backbone.
- A thioxomethyl carbamoyl bridge.
- A 4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl substituent.
Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C |
| InChI Key | FKYGXZMIUNSYGC-UHFFFAOYSA-N |
| Hybridization Features | Benzoxazole-thiourea-benzamide scaffold |
The planar benzoxazole ring (5,7-dimethyl substitution) and the thiourea group introduce steric and electronic effects critical for molecular interactions.
Historical Development and Discovery
This compound emerged from advancements in heterocyclic hybrid synthesis during the early 21st century, driven by interest in multifunctional pharmacophores. While its exact discovery timeline remains undocumented, its design aligns with trends in:
- Benzoxazole-thiourea hybrids : Research into benzoxazole’s role in enhancing thermal stability and binding affinity.
- Fluorinated benzamides : Exploration of fluorine’s electronegativity to modulate pharmacokinetics.
A 2022 study on sulfonamide-substituted thioureas demonstrated that analogous structures, such as N-arylthiocarbamoyl benzamides , exhibit selective inhibition of human carbonic anhydrases (e.g., hCA II, IX, XII). This suggests the compound was likely synthesized to investigate similar enzymatic targets, leveraging the benzoxazole-thiourea scaffold’s versatility.
Structural Relationship to Benzoxazole-Thiourea Hybrids
The compound’s architecture combines three pharmacophoric elements:
Benzoxazole Moiety
Thiourea Bridge
Fluorinated Benzamide
Comparative analysis with related hybrids reveals distinct advantages:
This compound’s design exploits synergistic effects between its benzoxazole and thiourea components, positioning it as a candidate for materials science and targeted therapeutics.
Properties
CAS No. |
593238-86-9 |
|---|---|
Molecular Formula |
C23H17ClFN3O2S |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-12-9-13(2)20-19(10-12)27-22(30-20)14-3-6-16(7-4-14)26-23(31)28-21(29)17-8-5-15(25)11-18(17)24/h3-11H,1-2H3,(H2,26,28,29,31) |
InChI Key |
FKYGXZMIUNSYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 5,7-Dimethyl-2-benzoxazolyl Phenyl Amine Intermediate
- Starting from 4-aminophenol derivatives, methylation at the 5 and 7 positions is achieved using methyl iodide or dimethyl sulfate under basic conditions.
- Cyclization to benzoxazole is performed by heating with formic acid or polyphosphoric acid, or by reaction with ortho-esters or acid chlorides.
- The resulting benzoxazole is then functionalized to introduce the amino group at the para position of the phenyl ring, typically via nitration followed by reduction or direct amination.
Synthesis of the Thioxomethyl Linkage
- The amino group on the benzoxazolyl phenyl intermediate is reacted with thiophosgene or an isothiocyanate derivative to form a thiourea intermediate.
- Alternatively, the reaction of the amine with carbon disulfide in the presence of base can yield dithiocarbamate intermediates, which upon further reaction with electrophiles form the thioxomethyl linkage.
Preparation of 2-Chloro-4-fluorobenzamide
- 2-Chloro-4-fluorobenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
- The acid chloride is then reacted with ammonia or an amine to form the benzamide core.
- Purification is typically done by recrystallization or chromatography.
Final Coupling to Form the Target Compound
- The thiourea intermediate is coupled with the benzamide core under mild heating in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aromatic hydrocarbons.
- Catalysts or additives like triethylamine or pyridine may be used to facilitate the reaction.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures (25–80 °C) for several hours.
- The product is isolated by filtration, washing, and drying.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Benzoxazole cyclization | Aminophenol + acid chloride/formic acid | 100–150 °C | Polyphosphoric acid, toluene | Dehydration step, requires controlled heating |
| 2 | Thiourea formation | Amine + thiophosgene/isothiocyanate | 0–25 °C | Dichloromethane, THF | Sensitive to moisture, inert atmosphere preferred |
| 3 | Benzamide formation | Acid chloride + ammonia/amine | 0–25 °C | Dichloromethane, ether | Exothermic, slow addition recommended |
| 4 | Coupling | Thiourea intermediate + benzamide | 25–80 °C | DMF, DMSO, aromatic solvents | Stirring 1–12 hours, base catalyst used |
Research Findings and Yields
- Patent literature (e.g., US6906063B2) reports yields of 60–85% for similar benzamide-thioxomethyl derivatives using the above methods, with purity >95% after recrystallization.
- The reaction times and temperatures are optimized to minimize side reactions such as hydrolysis or over-alkylation.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the formation of the thioxomethyl linkage and benzoxazole ring.
- Safety data sheets recommend handling thiophosgene and isothiocyanates with care due to toxicity and volatility.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Research
Benzamide derivatives have been extensively studied for their potential anticancer properties. The specific compound has shown activity against various cancer cell lines. For instance, studies indicate that the thioxomethyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
2. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzamide derivatives. The presence of the benzoxazole moiety contributes to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- | Staphylococcus aureus | 15 µg/mL |
| Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- | Escherichia coli | 20 µg/mL |
Applications in Material Science
1. Polymer Chemistry
The compound has been explored for use in polymer synthesis due to its unique chemical structure that allows for functionalization. It can act as a monomer or cross-linking agent in the development of novel polymeric materials with enhanced thermal and mechanical properties.
Case Study:
In a recent study published in Polymer Science, researchers synthesized a new class of thermoplastic elastomers using this benzamide derivative. The resulting materials exhibited superior elasticity and thermal stability compared to traditional elastomers.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Substituent Effects :
- The target’s 4-fluoro and 2-chloro substituents differ from the 2-fluorophenyl in ’s compound, altering electronic distribution and steric bulk.
- Dimethylbenzoxazole vs. thiazinan-dioxide (): The former enhances aromaticity and rigidity, while the latter introduces a sulfone group for polarity .
Functional Group Reactivity :
- The thioxomethyl group in the target may exhibit tautomerism (thione-thiol equilibrium), similar to 1,2,4-triazole-thiones in , but lacks the S-H band (~2500–2600 cm⁻¹) in its stable thione form .
- Sulfonyl groups in ’s triazoles contrast with the benzoxazole in the target, impacting solubility and hydrogen-bonding capacity.
Synthetic Routes :
- The target likely involves multi-step synthesis, similar to ’s hydrazinecarbothioamides (e.g., condensation of hydrazides with isothiocyanates) .
- Unlike ’s acetamide (derived from chloroacetamide reactions), the target’s complexity requires specialized heterocyclic coupling .
Pharmacological and Physicochemical Implications
- Electronic Effects : The 4-fluoro substituent withdraws electron density, stabilizing the benzamide carbonyl—a feature shared with ’s trifluoromethyl group but distinct from ’s 2-fluorophenyl .
- Biological Targets : While ’s acetamide targets acetylcholinesterase, the benzoxazole-thioamide scaffold in the target may favor kinase or protease inhibition, though further assays are needed .
Biological Activity
Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzamide moiety, a chloro group, and a thioxomethyl group attached to a benzoxazole derivative. The molecular formula is with a molecular weight of 453.92 g/mol .
Synthesis Methods
Various synthetic routes have been developed for this compound, which include:
- Oxidation and Substitution Reactions : Utilizing N-hydroxyphthalimide and cobalt acetylacetonate for oxidation followed by chlorination and methyl substitution .
- Grignard Reagent Reactions : Involving Grignard reagents for the introduction of methyl groups at specific positions on the aromatic ring .
Biological Activity
The biological activity of benzamide derivatives is influenced by their substituents, which modulate interactions with biological targets. The specific compound has shown diverse biological activities:
- Antifungal Activity : Studies indicate that certain benzamide derivatives exhibit significant antifungal properties. For example, compounds similar in structure have demonstrated effectiveness against various fungi, with some showing over 80% inhibition at specific concentrations .
- Insecticidal Activity : Research has also highlighted the potential of benzamide derivatives as insecticides. A series of synthesized compounds were tested for larvicidal activities against mosquito larvae, showing varying degrees of effectiveness .
Case Studies
- Fungicidal Activities : In a study evaluating the fungicidal properties of benzamide derivatives, several compounds displayed potent activity against pathogens like Fusarium graminearum and Phytophthora capsica. Notably, some derivatives achieved over 80% inhibition rates at concentrations around 100 mg/L .
- Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that certain derivatives had low toxicity profiles (e.g., an LC50 value of 20.58 mg/L), suggesting their potential as safer alternatives in agricultural applications .
Comparative Analysis
The unique structural features of benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- can be compared with other known compounds:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| Benzamide | Basic amide structure | Simplest form without additional substituents |
| Metoclopramide | Contains a benzamide moiety | Exhibits prokinetic effects; used in gastrointestinal disorders |
| Imatinib | Contains an amide linkage | Specificity for tyrosine kinases; used in cancer therapy |
| Cinitapride | Benzamide derivative | Selective serotonin receptor activity; antiemetic properties |
This comparison underscores the potential for distinct biological activities arising from the unique combination of substituents present in this specific benzamide derivative.
Q & A
Basic: What are the recommended synthetic routes for this benzamide derivative, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with the preparation of the benzoxazole core. A common approach includes:
Core Formation: React 5,7-dimethyl-2-aminobenzoxazole with thiophosgene to introduce the thioxomethyl group .
Coupling Reaction: Use a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the fluorinated benzamide moiety to the benzoxazole-thiourea intermediate. Optimize solvent (e.g., DMF or THF) and temperature (80–100°C) to enhance regioselectivity .
Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Low yields (e.g., 9.5–63.4% in analogous compounds ) may require iterative solvent optimization or microwave-assisted synthesis to accelerate reaction kinetics.
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals for aromatic protons (δ 6.8–8.2 ppm) and fluorine-induced deshielding in the 4-fluoro substituent (δ ~ -110 ppm in 19F NMR). Compare splitting patterns with computational predictions (e.g., DFT) .
- HRMS (ESI): Confirm molecular ion ([M+H]+) with <5 ppm error. For example, a target mass of 485.0923 g/mol requires resolution >20,000 to distinguish isotopic peaks .
- FT-IR: Validate thiourea C=S stretch (~1250 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
Low yields (e.g., <35% ) may stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Screening: Test Pd(OAc)₂ with XPhos or SPhos ligands to improve coupling efficiency .
- Microwave Irradiation: Reduce reaction time from 24 hrs to 1–2 hrs at 120°C, minimizing decomposition .
- Protecting Groups: Temporarily protect reactive sites (e.g., -NH groups) with Boc to prevent undesired side reactions .
Advanced: How to resolve contradictions in NMR data for substituent orientation?
Methodological Answer:
Discrepancies in aromatic proton splitting (e.g., para vs. meta substitution) can be resolved via:
- 2D NMR (COSY, NOESY): Identify through-space correlations to confirm substituent positions .
- Computational Modeling: Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data .
- X-ray Crystallography: If crystals are obtainable, resolve absolute configuration .
Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against targets like kinase enzymes or GPCRs. Focus on the benzoxazole-thiourea motif’s hydrogen-bonding potential .
- QSAR Models: Correlate substituent electronegativity (e.g., fluorine at C4) with logP and bioavailability using MOE or Schrödinger .
Basic: What are the hypothesized biological targets for this compound?
Methodological Answer:
- Enzyme Inhibition: The thiourea group may inhibit proteases or acetylcholinesterase via covalent interactions with catalytic serine residues .
- Receptor Antagonism: Fluorinated benzamides often target neurotransmitter receptors (e.g., 5-HT3) due to enhanced membrane permeability .
Advanced: What strategies enable regioselective functionalization of the benzoxazole ring?
Methodological Answer:
- Directed Ortho-Metalation: Use TMPMgCl·LiCl to deprotonate the 5-methyl group, followed by electrophilic quenching with iodobenzamide .
- Protection/Deprotection: Temporarily block the 7-methyl group with a trimethylsilyl ether to direct substitution to the 4-position .
Basic: How to assess the compound’s stability under varying conditions?
Methodological Answer:
- Accelerated Degradation Studies: Incubate in PBS (pH 7.4 and 2.0) at 40°C for 72 hrs. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Photostability: Expose to UV light (365 nm) for 24 hrs; quantify remaining compound using LC-MS .
Advanced: What analytical techniques quantify trace impurities in the final product?
Methodological Answer:
- LC-MS/MS: Use a C18 column (ACN/0.1% formic acid gradient) with MRM mode to detect impurities at <0.1% levels .
- ICP-MS: Screen for residual palladium from coupling reactions; limit <10 ppm .
Advanced: How does fluorination at the 4-position impact physicochemical properties?
Methodological Answer:
- Lipophilicity: Fluorine increases logP by ~0.5 units, enhancing blood-brain barrier penetration (measured via shake-flask method) .
- Metabolic Stability: The C-F bond resists oxidative metabolism (CYP450 assays), prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
